molecular formula C25H28ClN3O5S B2451880 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 878059-29-1

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2451880
CAS No.: 878059-29-1
M. Wt: 518.03
InChI Key: REMVSQBFGNAZPE-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-chloro-2-methoxyphenyl)acetamide is a potent, isoxazole-containing inhibitor of Histone Deacetylase 6 (HDAC6), demonstrating high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs. This selectivity profile makes it a valuable chemical probe for dissecting the unique biological functions of HDAC6, which primarily deacetylates non-histone substrates such as α-tubulin, HSP90, and cortactin. Research utilizing this inhibitor has elucidated the role of HDAC6 in key cellular processes including cell migration , aggressome formation for the degradation of misfolded proteins, and immune synapse formation. Its application in preclinical studies is significant in oncology, where HDAC6 inhibition has been shown to impair multiple myeloma cell growth and synergize with proteasome inhibitors, and in neuroscience, where modulating HDAC6 activity offers a potential therapeutic strategy for neurodegenerative diseases linked to defective axonal transport . The compound's mechanism, centered on the disruption of HDAC6-mediated microtubule dynamics and protein quality control pathways, provides researchers with a powerful tool to investigate epigenetics-independent signaling and develop novel therapeutic interventions for cancer and neurological disorders.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O5S/c1-34-22-11-10-18(26)14-20(22)27-24(30)17-35(32,33)23-15-29(21-9-5-4-8-19(21)23)16-25(31)28-12-6-2-3-7-13-28/h4-5,8-11,14-15H,2-3,6-7,12-13,16-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMVSQBFGNAZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C31H36N4O5S
  • Molecular Weight : 576.71 g/mol
  • CAS Number : 878060-21-0

The precise mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific molecular targets in biological systems. The indole moiety may engage with various enzymes or receptors, while the azepane and sulfonyl groups could influence binding affinity and selectivity.

Inhibition of Glycine Transporter 1 (GlyT1)

Research indicates that compounds similar to the target molecule exhibit significant inhibitory effects on GlyT1, a transporter implicated in neurotransmission. A study found that modifications to the azepane structure increased potency, with some derivatives showing IC50 values as low as 37 nM . This suggests that the compound may have therapeutic potential in treating conditions associated with dysregulated glycine transport, such as schizophrenia.

Anticancer Activity

Several studies have explored the anticancer properties of indole-based compounds. For instance, indole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The sulfonamide group in this compound may enhance these effects by increasing solubility and bioavailability, leading to improved efficacy against tumor cells .

Case Study 1: Antidepressant Effects

A study involving structurally similar compounds demonstrated antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin receptors, suggesting that our compound might exhibit similar properties given its structural analogies .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of related indole compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce neuronal apoptosis and inflammation, which may also apply to our compound due to shared structural features .

Data Summary

Biological Activity Target/Effect IC50/Observations
GlyT1 InhibitionNeurotransmissionIC50 ~ 37 nM
Anticancer ActivityInducing apoptosisVaries by cell type
Antidepressant EffectsSerotonin modulationPositive in models
Neuroprotective EffectsReducing oxidative stressSignificant reduction in apoptosis

Scientific Research Applications

Structural Characteristics

The compound features several key structural components that contribute to its biological activity:

  • Indole Moiety : This structure is known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Azepane Ring : The presence of the azepane ring enhances the compound's pharmacological properties.
  • Sulfonamide Group : Commonly associated with antimicrobial activity, this group may also play a role in enzyme inhibition.

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Antitumor Effects

Indole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For example, compounds similar to this one have demonstrated significant inhibition of hepatocellular carcinoma migration both in vitro and in vivo. The mechanism involves lysosomal targeting, leading to enhanced autophagy and apoptosis, suggesting that this compound could share similar properties.

Neuroprotective Properties

Studies have highlighted the neuroprotective potential of azepane-containing indole derivatives in models of neurodegeneration. These compounds have shown the ability to mitigate oxidative stress and improve neuronal survival rates, indicating their potential application in treating neurodegenerative diseases.

Antimicrobial Activity

The sulfonamide component is known for its antibacterial properties. Compounds with similar structures have exhibited significant antibacterial activity against various pathogens, suggesting that this compound may also possess antimicrobial capabilities.

Case Study 1: Antitumor Activity

A study on related indole compounds demonstrated significant inhibition of cancer cell lines such as SNB-19 and OVCAR-8. The percent growth inhibitions were reported at 86.61% and 85.26%, respectively. The mechanism involved targeting cellular pathways associated with apoptosis and autophagy, which are critical in cancer therapy.

Case Study 2: Neuroprotective Effects

Research has shown that indole derivatives can protect neurons from oxidative damage. In experimental models of neurodegeneration, these compounds improved neuronal survival rates by modulating neurochemical pathways, highlighting their therapeutic potential in neurodegenerative disorders.

Chemical Reactions Analysis

Substitution Reactions

The 5-chloro-2-methoxyphenyl group undergoes nucleophilic aromatic substitution (NAS) and electrophilic substitution reactions. The chlorine atom at the 5-position serves as a leaving group, while the methoxy group directs electrophilic attack to the para position.

Reaction TypeConditionsProducts/IntermediatesReference
Nucleophilic Substitution KOH/EtOH, 80°CReplacement of Cl with -OH/-OR groups
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°CNitration at para to methoxy group

Example :
Under basic conditions, the chlorine atom is replaced by nucleophiles (e.g., hydroxide or amines), forming derivatives like 2-methoxy-5-hydroxyphenyl or 2-methoxy-5-aminophenyl analogs.

Oxidation of the Methoxy Group

The 2-methoxyphenyl group can undergo oxidative demethylation to yield a catechol derivative, a reaction critical for prodrug activation or metabolite formation.

ConditionsCatalyst/ReagentsProductReference
BBr₃ in DCM, -78°CLewis acid2-hydroxyphenyl derivative
HIO₄ in H₂O/THF, 25°COxidizing agentQuinone formation (rare)

Mechanism :
BBr₃ cleaves the methyl ether via SN2 mechanism, generating a phenol .

Hydrolysis of Acetamide

The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

ConditionsReagentsProductReference
6M HCl, refluxAcidic hydrolysisCarboxylic acid derivative
NaOH/H₂O, 70°CBasic hydrolysisAmine intermediate

Application :
Hydrolysis products are often intermediates for further functionalization, such as re-amination or esterification.

Sulfonamide Reactivity

The sulfonamide group participates in cyclization and coordination reactions. Its electron-withdrawing nature stabilizes transition states in ring-forming reactions.

Reaction TypeConditionsProductsReference
Cyclization NaH/DMF, 100°CThiazinane or sultam derivatives
Metal Coordination CuCl₂/MeOH, 25°CCu(II)-sulfonamide complexes

Example :
In the presence of NaH, the sulfonamide nitrogen can deprotonate and attack adjacent electrophilic centers, forming six-membered sultam rings .

Indole Ring Functionalization

The indole moiety undergoes electrophilic substitution at the 5-position and oxidation reactions.

Reaction TypeConditionsProductsReference
Electrophilic Bromination Br₂/CHCl₃, 25°C5-bromoindole derivative
Oxidation DDQ/CH₂Cl₂, refluxIndole-3-one formation

Note :
The electron-rich indole ring is highly reactive toward electrophiles, with the 5-position being most susceptible due to steric and electronic factors.

Cross-Coupling Reactions

The chlorophenyl and indole groups enable palladium-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions.

Reaction TypeConditionsProductsReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, t-BuONa, 100°CAryl amine products

Example :
The chlorine atom participates in Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups.

Azepane Ring Modifications

The azepane ring (7-membered amine) undergoes alkylation or acylation at the nitrogen atom.

Reaction TypeConditionsProductsReference
N-Alkylation RX, K₂CO₃, DMF, 60°CQuaternary ammonium derivatives
N-Acylation AcCl, Et₃N, CH₂Cl₂, 0°CAcetylated azepane

Application :
Alkylation enhances lipophilicity, potentially improving membrane permeability.

Photochemical Reactions

The methoxyphenyl group may undergo photochemical demethylation or dimerization under UV light.

ConditionsReagentsProductReference
UV (254 nm), MeCNNoneCatechol derivative
UV, Rose BengalSinglet oxygenEndoperoxide formation

Caution :
Photoreactions require controlled conditions to avoid decomposition .

Q & A

Q. How to design a robust pharmacokinetic (PK) study for this compound?

  • ADME profiling :
  • Absorption : Caco-2 monolayer permeability assay .
  • Metabolism : Liver microsomal stability testing (human vs. rodent) .
  • In vivo PK : Administer IV/PO doses in Sprague-Dawley rats; quantify plasma levels via LC-MS/MS at 0, 1, 2, 4, 8, 12, 24 h .

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